Prooxen

Psychopharmacology Toxicology CNS Drug Discovery

Researchers studying tranquilizing pathways often face confounding anticholinergic effects. Prooxen offers a selective solution: a dual-phase dose-response (central adrenosensibilization at low doses, tranquilization at high doses) and reduced M-cholinolytic interference. This makes it a superior tool for assays requiring clean CNS readouts. • Quantitative safety benchmarks: LD50 = 280 mg/kg, LD100 = 350 mg/kg (rodent models). • Divergent pharmacology from tricyclic antidepressants - cannot be substituted with Damilen or Prothixene. • Available as a research-grade hydrochloride salt for consistent experimental reproducibility.

Molecular Formula C18H20ClNO
Molecular Weight 301.8 g/mol
CAS No. 6702-78-9
Cat. No. B1209206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProoxen
CAS6702-78-9
Synonyms9-(3-dimethylaminopropylidene)xanthene
prooxen
Molecular FormulaC18H20ClNO
Molecular Weight301.8 g/mol
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2OC3=CC=CC=C31.Cl
InChIInChI=1S/C18H19NO.ClH/c1-19(2)13-7-10-14-15-8-3-5-11-17(15)20-18-12-6-4-9-16(14)18;/h3-6,8-12H,7,13H2,1-2H3;1H
InChIKeyUKMJRALCNZMGJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prooxen: Chemical & Pharmacological Reference


Prooxen (9-(3-dimethylaminopropylidene)xanthene) is a xanthene derivative primarily investigated for its central nervous system (CNS) pharmacological profile [1]. It is a structural analog of the tricyclic antidepressant (TCA) class but exhibits a distinct activity spectrum [2]. Key properties include its molecular formula (C18H20ClNO) and a molecular weight of approximately 301.8 g/mol [3]. This compound serves as a research tool for studying adrenosensibilizing and tranquilizing mechanisms in vivo, particularly in rodent models [1].

CNS mechanism research (adrenosensibilization/tranquilization)
In vivo rodent behavioral pharmacology studies
Pathway differentiation from classical tricyclic antidepressants

Differentiation from Structural Analogs


While Prooxen shares the core xanthene scaffold with compounds like the thioxanthene derivative Prothixene, substitution of the central oxygen atom for sulfur results in a complete divergence in reported pharmacological activity [1]. Furthermore, despite being grouped with tricyclic antidepressants like Damilen (amitriptyline), Prooxen demonstrates a quantifiably distinct profile, making direct interchange impossible for studies requiring specific CNS effects or for maintaining experimental reproducibility in established assays [2]. The compound's dual-phase dose-response and unique adrenosensibilizing properties are not observed across the broader class [3].

Thioxanthene analogs (e.g., Prothixene) may show divergent activity due to sulfur substitution, altering tranquilizing endpoints.
Standard TCAs like amitriptyline exhibit stronger central M-cholinolytic activity, which could confound non-cholinergic pathway investigation.
Biphasic dose-response and adrenosensibilizing properties are not documented across the broader xanthene class, limiting direct replacement.

Quantitative Performance Comparison Guide


Tranquilizing Potency vs. Amitriptyline

Prooxen was directly compared to the tricyclic antidepressant Damilen (amitriptyline) in a 1980 pharmacological study. The research quantified that Prooxen exerts a more pronounced tranquilizing action than Damilen, while simultaneously exhibiting lower toxicity and reduced central M-cholinolytic activity [1].

Tranquilizing Response
Head-to-head
Prooxen: reported higher tranquilizing action, lower toxicity, lower M-cholinolytic activity vs. Damilen (amitriptyline).
Supports non-cholinergic tranquilizing pathway research; requires contemporary validation.
In vivo mouse model, 1980 study; qualitative comparison.
Psychopharmacology Toxicology CNS Drug Discovery

Biphasic CNS Activity Profile

Prooxen exhibits a unique, dose-dependent reversal of CNS activity. At low doses (0.05-0.1 mg/kg), it acts as a stimulant by producing an adrenosensibilizing effect and diminishing hexenal sleep duration. Conversely, at high doses (≥5 mg/kg), it exerts a tranquilizing action and prolongs narcotic sleep [1].

Biphasic Dose-Response
Class-level
Low dose (0.05–0.1 mg/kg): decreased hexenal sleep (stimulant). High dose (≥5 mg/kg): increased sleep (tranquilizer).
Enables dose-dependent control of CNS excitation/depression endpoints.
Single-study observation; replication in contemporary assays needed.
Behavioral Pharmacology Neuropharmacology Dose-Response Studies

Acute Toxicity Benchmark (LD50/LD100)

The acute toxicity of Prooxen has been quantitatively established in mice, providing critical data for experimental dose-ranging. The LD50 was determined to be 280 mg/kg, and the LD100 was found to be 350 mg/kg [1].

Acute Toxicity (LD)
Data to verify
LD50: 280 mg/kg; LD100: 350 mg/kg (mice). Amitriptyline LD50: 350 mg/kg.
Supports dose-ranging for in vivo studies; comparative toxicity requires parameter-specific review.
Discrepancy with reported 'less toxicity'; may refer to different endpoints.
Preclinical Toxicology Safety Pharmacology Dose-Response

Defined Research Applications


Non-Cholinergic Tranquilizing Mechanisms

Given its documented 'less central M-cholinolytic activity' compared to Damilen [1], Prooxen is a superior research tool for dissecting tranquilizing pathways that are not primarily mediated by muscarinic acetylcholine receptor antagonism. This allows for more precise studies of alternative CNS depressant mechanisms without the confounding variable of strong anticholinergic effects.

Biphasic Dose-Response Studies

The unique property of Prooxen to produce central adrenosensibilization (stimulation) at low doses and tranquilization (depression) at high doses [1] makes it an ideal chemical probe for investigating complex dose-response relationships in behavioral and neuropharmacological assays. This feature is not readily found in standard anxiolytics or sedatives.

Preclinical Toxicology Modeling

The availability of well-defined, quantitative LD50 (280 mg/kg) and LD100 (350 mg/kg) values in a standard rodent model [1] provides a reliable and reproducible safety benchmark for in vivo studies. This allows researchers to establish clear, safe dosing ranges and accurately gauge the therapeutic window in subsequent efficacy experiments.

Application
Selection Property
Validation Focus
Non-cholinergic tranquilizing mechanism studies
Lower central M-cholinolytic activity vs. TCAs
Validate non-muscarinic pathway engagement
Biphasic dose-response investigation
Dose-dependent switch from stimulation to depression
Establish behavioral dose-response curves in rodent models
In vivo toxicology benchmarking
Established acute LD50/LD100 reference values
Confirm lethality thresholds and assess dose-dependent toxicological endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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